![molecular formula C24H20D9N5O3 B1662823 Valsartan D9 CAS No. 1089736-73-1](/img/structure/B1662823.png)
Valsartan D9
概要
説明
Synthesis Analysis
The synthesis of a late-stage precursor of valsartan involves three steps: N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . After optimizing the individual steps in batch, they were successfully transferred to continuous flow processes employing different reactor designs .Molecular Structure Analysis
The formal name of Valsartan D9 is N-(1-oxopentyl-2,2,3,3,4,4,5,5,5-d9)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine . Its molecular formula is C24H20D9N5O3 .Chemical Reactions Analysis
The influence of plasma matrix components during sample preparation for accurate and precise determination of valsartan by LC–ESI–MS/MS was evaluated . The mean recovery obtained was 96.8% for valsartan using solid-phase extraction on Oasis MCX .Physical And Chemical Properties Analysis
Valsartan has unusual solid-state properties, including the phenomenon of polyamorphism . Obtaining the neat Valsartan in a completely amorphous form does not increase its solubility .科学的研究の応用
- Method Details :
- A reliable LC-MS/MS method using solid-phase extraction was developed for simultaneous estimation of Valsartan and amlodipine in human K3EDTA plasma. Valsartan-d9 served as an internal standard .
Bio-Analytical Method Development and Validation
Simultaneous Estimation in Human Plasma
Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS)
作用機序
Biochemical Pathways
Valsartan D9 affects the RAAS pathway, which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . By blocking the AT1 receptor, Valsartan D9 inhibits negative regulatory feedback within RAAS, contributing to the prevention of cardiovascular disease, heart failure, and renal disease . It has also been shown to modulate the NF-κB and MAPK pathways, which are involved in inflammation and cellular stress responses .
Pharmacokinetics
After oral administration, Valsartan D9 is rapidly absorbed, with maximum plasma concentrations of sacubitril, sacubitrilat (the active metabolite), and valsartan reached within 0.5, 1.5–2.0, and 2.0–3.0 hours, respectively . The compound exhibits dose-proportional pharmacokinetics for sacubitril and sacubitrilat, while that of valsartan is less than dose-proportional . Sacubitril is eliminated predominantly as sacubitrilat through the kidney, while valsartan is eliminated mainly via the biliary route .
Action Environment
The action, efficacy, and stability of Valsartan D9 can be influenced by various environmental factors. It is known that factors such as diet, lifestyle, co-administered drugs, and individual patient characteristics (such as age, sex, ethnicity, and renal or hepatic function) can influence the pharmacokinetics and pharmacodynamics of ARBs like Valsartan .
Safety and Hazards
将来の方向性
Valsartan D9 is intended for use as an internal standard for the quantification of valsartan by GC- or LC-MS . The introduction of sacubitril/valsartan as first-line therapy may be considered . New perspectives of the efficacy of sacubitril/valsartan include the promotion of reverse remodeling and antiarrhythmic effects .
特性
IUPAC Name |
(2S)-3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i1D3,4D2,5D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBQPMHZXGDFX-KDDXQTGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648813 | |
Record name | N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valsartan D9 | |
CAS RN |
1089736-73-1 | |
Record name | N-(1-Oxopentyl-2,2,3,3,4,4,5,5,5-d9)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1089736-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。